5-Ethyl-1,2,3-trimethoxybenzene
Overview
Description
5-Ethyl-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C11H16O3. It is a derivative of benzene, where three methoxy groups and one ethyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2,3-trimethoxybenzene typically involves the alkylation of 1,2,3-trimethoxybenzene with ethyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Material: 1,2,3-trimethoxybenzene
Reagent: Ethyl chloride or ethyl bromide
Catalyst: Aluminum chloride
Solvent: Dichloromethane or carbon disulfide
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent over-alkylation and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding ethylbenzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-ethyl-1,2,3-trimethoxybenzaldehyde or 5-ethyl-1,2,3-trimethoxybenzoic acid.
Reduction: Formation of 5-ethyl-1,2,3-trimethoxyethylbenzene.
Substitution: Formation of halogenated derivatives such as 5-ethyl-1,2,3-trimethoxy-4-bromobenzene
Scientific Research Applications
5-Ethyl-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the manufacture of fragrances, dyes, and other aromatic compounds
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The methoxy groups enhance its electron-donating properties, making it more reactive towards electrophiles. This reactivity is crucial in its role in electrophilic aromatic substitution reactions. The ethyl group also contributes to its hydrophobic properties, influencing its interactions with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the ethyl group, making it less hydrophobic and slightly less reactive in electrophilic aromatic substitution reactions.
1,3,5-Trimethoxybenzene: Has a different substitution pattern, affecting its reactivity and physical properties.
5-Ethyl-1,2,4-trimethoxybenzene: Similar structure but with different positioning of the methoxy groups, leading to variations in reactivity and applications
Uniqueness
5-Ethyl-1,2,3-trimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications and research studies where specific reactivity is required .
Properties
IUPAC Name |
5-ethyl-1,2,3-trimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZARHELIPHKHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434131 | |
Record name | Benzene, 5-ethyl-1,2,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56438-71-2 | |
Record name | Benzene, 5-ethyl-1,2,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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